1-Methyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one
Description
1-Methyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one (CAS: 1437432-91-1) is a heterocyclic compound featuring a fused pyridine-diazepinone scaffold. Its molecular formula is C₉H₁₁N₃O (MW: 177.2031 g/mol), with a methyl group substituted at the N1 position of the diazepinone ring . The SMILES notation (O=C1CCN(c2c(N1)cncc2)C) highlights its bicyclic structure: a pyridine ring fused to a seven-membered diazepinone ring containing a ketone group at position 3. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive benzodiazepines and related heterocycles, though specific pharmacological data for this derivative remain underexplored in the provided evidence.
Properties
IUPAC Name |
1-methyl-3,5-dihydro-2H-pyrido[3,4-b][1,4]diazepin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-12-5-3-9(13)11-7-6-10-4-2-8(7)12/h2,4,6H,3,5H2,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUESKKPTBIXDSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=O)NC2=C1C=CN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable diketone or aldehyde in the presence of a catalyst. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, with the addition of an acid catalyst like hydrochloric acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and yield in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different biological and chemical properties .
Scientific Research Applications
Antidepressant Activity
Research has indicated that derivatives of pyrido[3,4-b][1,4]diazepines exhibit antidepressant-like effects. A study demonstrated that compounds with a similar structure to 1-Methyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one showed significant activity in animal models of depression. The mechanism is believed to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways .
Antifibrotic Properties
Recent investigations have highlighted the potential of pyrido[3,4-b][1,4]diazepines in antifibrotic therapy. A series of quinoline-based pyrimidodiazepines were synthesized and evaluated for their antifibrotic properties, suggesting that such compounds could be effective in treating fibrotic diseases .
Neuroprotective Effects
The compound has also been explored for its neuroprotective capabilities. Studies indicate that it can protect neuronal cells from oxidative stress and apoptosis, making it a candidate for neurodegenerative disease therapies .
Synthesis and Derivatives
The synthesis of this compound involves several steps:
- Starting Material : The synthesis begins with the reaction of specific hydrazones derived from pyridine derivatives.
- Cyclization : Utilizing Fischer cyclization methods leads to the formation of the diazepine ring.
- Functionalization : Further modifications can introduce various substituents that enhance biological activity.
Case Study 1: Antidepressant Activity
In a controlled study involving rodents, a derivative of this compound was administered to assess its impact on depressive behaviors. The results indicated a significant reduction in immobility time during forced swim tests compared to control groups .
Case Study 2: Neuroprotection
Another study focused on the neuroprotective effects of this compound against glutamate-induced toxicity in neuronal cell cultures. The results showed that treatment with the compound significantly reduced cell death and preserved neuronal function .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 1-Methyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to alterations in cellular signaling pathways and biological responses .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
- Position of Ketone Group : The target compound’s ketone at C4 distinguishes it from the C2-ketone isomer (CAS: 710349-41-0), which may exhibit different reactivity in nucleophilic additions or hydrogen-bonding interactions .
Comparison with Benzoxazepine and Oxazinone Derivatives
Table 2: Functional Group and Bioactivity Contrasts
Key Findings:
- Electron Density Modulation : Benzoxazepines (e.g., 5,6-dihydropyrido-11-methoxy[3,4-b][1,4]benzoxazepin-6(5H)-one) replace a nitrogen atom with oxygen, reducing electron-deficient character and altering binding to GABA receptors or serotonin transporters .
- Therapeutic Relevance: Unlike benzoxazepines with documented CNS activity, the target pyridodiazepinone lacks direct evidence of therapeutic use, suggesting its role as a precursor or intermediate .
Biological Activity
1-Methyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one is a heterocyclic compound belonging to the diazepine class. Its unique structural features, including a fused pyridine and diazepine ring, have prompted research into its potential biological activities. This article reviews the biological activity of this compound, summarizing findings from various studies and presenting data on its pharmacological properties.
Chemical Structure
The molecular formula of this compound is . The InChI representation is:
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of compounds related to this compound. For instance:
- Mechanism of Action : Research indicates that similar compounds can inhibit tubulin polymerization. This inhibition disrupts microtubule dynamics essential for cell division and can lead to apoptosis in cancer cells. A study demonstrated that certain analogs exhibited IC50 values ranging from 0.21 to 0.31 μM against various human cancer cell lines .
Neuroprotective Effects
Compounds within the pyrido[3,4-b]diazepine family have been investigated for neuroprotective effects:
- Dimebon Analogs : Notably, structural analogs like Dimebon have shown promise in slowing neurodegenerative processes. Although Dimebon itself did not pass final clinical trials, it has spurred further research into similar compounds for neuroprotection .
Antihistaminic Activity
Pyrido[3,4-b]diazepines are also noted for their antihistaminic properties:
- Receptor Interaction : The interaction with histamine receptors suggests potential applications in treating allergic conditions. The structural characteristics of this compound may enhance its affinity for these receptors .
Case Studies
Synthesis and Structure Activity Relationship (SAR)
The synthesis of this compound typically involves cyclization reactions between 2-aminopyridine and diketones or aldehydes under acidic conditions . Understanding the SAR is crucial for optimizing the biological activity of this compound:
Key Structural Features
- Pyridine-Diazepine Fusion : This unique fusion contributes to its distinct pharmacological profile.
Q & A
Basic Research Questions
Q. What synthetic strategies are employed to construct the pyrido[3,4-b][1,4]diazepinone core, and how can reaction parameters (e.g., solvent, temperature) be optimized for higher yields?
- The core structure is typically synthesized via cyclization reactions using precursors like pyridine derivatives and diazepine intermediates. For example, Grignard reagent-mediated alkylation followed by acid-catalyzed cyclization has been used for related diazepinones . Optimizing stoichiometry (e.g., 1.5:1 Grignard:substrate ratio) and using dry tetrahydrofuran (THF) at 0°C to room temperature improves yield and minimizes side reactions. Post-reaction quenching with methanol and purification via silica gel chromatography (eluent: hexane/EtOAc gradients) are critical .
Q. Which spectroscopic and chromatographic methods are most reliable for structural confirmation of this compound?
- 1H/13C NMR : Key signals include the methyl group (δ ~1.3–1.5 ppm) and diazepinone carbonyl (δ ~165–170 ppm). Aromatic protons in the pyrido ring appear as multiplet signals between δ 6.5–8.5 ppm .
- HRMS (ESI+) : Accurate mass analysis (e.g., [M+H]+) confirms molecular formula alignment. For example, a compound with C8H9N3O would show m/z ≈ 163.18 .
- IR Spectroscopy : Stretching vibrations for the carbonyl group (C=O) appear near 1650–1700 cm⁻¹, while NH stretches (if present) occur around 3300–3450 cm⁻¹ .
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking, DFT) predict the compound’s interaction with folate-dependent enzymes like GARFT, and what experimental validation is required?
- Molecular docking studies using software like AutoDock Vina can model the compound’s binding to the active site of GARFT (a folate metabolism enzyme). Key interactions include hydrogen bonding with conserved residues (e.g., Asp144) and π-π stacking with aromatic side chains . Experimental validation involves in vitro enzyme inhibition assays (IC50 determination) and comparison with known inhibitors like pemetrexed .
Q. What strategies address discrepancies in biological activity data when testing the compound against cancer cell lines with varying folate receptor expression levels?
- Contradictions may arise due to differences in cellular folate uptake mechanisms. Researchers should:
- Normalize activity data against folate receptor-alpha (FRα) expression (quantified via qPCR or flow cytometry).
- Use FRα-negative cell lines (e.g., HT-1080) as controls to isolate receptor-independent effects.
- Compare results with structurally related analogs to identify substituents critical for FRα binding .
Q. How can regioselective functionalization of the pyrido[3,4-b][1,4]diazepinone scaffold be achieved for structure-activity relationship (SAR) studies?
- Buchwald-Hartwig Coupling : Introduce aryl/alkyl groups at the 1-position using palladium catalysts (e.g., Pd(PPh3)4) and boronic acids in dioxane/K2CO3 at 80°C .
- SNAr Reactions : Electrophilic substitution at electron-deficient positions (e.g., bromination at the 5- and 7-positions) enables further cross-coupling (e.g., Suzuki-Miyaura) for diversity-oriented synthesis .
Methodological Notes
- Data Reproducibility : Always report reaction yields with exact stoichiometry and solvent purity (e.g., anhydrous THF vs. technical grade).
- Contradiction Mitigation : Cross-validate spectral data with theoretical calculations (e.g., NMR chemical shift prediction via ACD/Labs or DFT) .
- Biological Assays : Include positive controls (e.g., methotrexate for folate pathway inhibition) and account for cell line genetic drift in repeated experiments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
